![molecular formula C19H35NO4S B14400649 N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine CAS No. 88331-22-0](/img/structure/B14400649.png)
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine is a synthetic compound that belongs to the class of acyl glycines Acyl glycines are minor metabolites of fatty acids and are produced through the action of glycine N-acyltransferase
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine typically involves the acylation of glycine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving fatty acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine involves its interaction with specific enzymes and receptors in the body. It is believed to modulate the activity of glycine N-acyltransferase, thereby influencing the metabolism of fatty acids. The compound may also interact with other molecular targets, such as transport proteins and signaling pathways, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Propionylglycine: Another acyl glycine with a shorter acyl chain.
N-Butyryl glycine: Similar structure but with a butyryl group instead of a tetradecanoyl group.
N-Octanoyl glycine: Contains an octanoyl group, making it more hydrophobic.
Uniqueness
N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine is unique due to its long tetradecanoyl chain, which imparts distinct physicochemical properties. This long chain may enhance its interaction with lipid membranes and influence its biological activity compared to shorter acyl glycines.
Propiedades
Número CAS |
88331-22-0 |
|---|---|
Fórmula molecular |
C19H35NO4S |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
2-(2-tetradecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C19H35NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(23)25-16(2)19(24)20-15-17(21)22/h16H,3-15H2,1-2H3,(H,20,24)(H,21,22) |
Clave InChI |
JYPJGJMJCFYUBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)SC(C)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


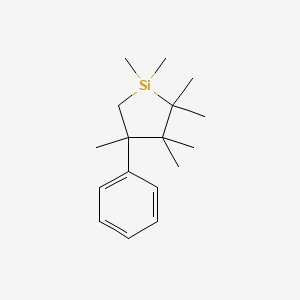
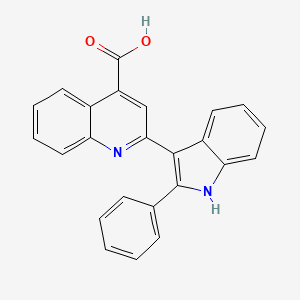


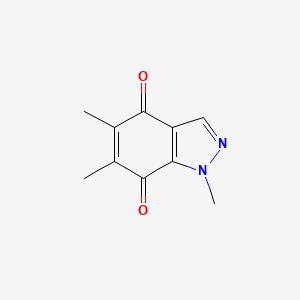
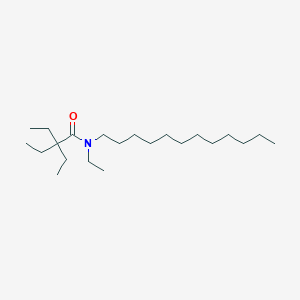

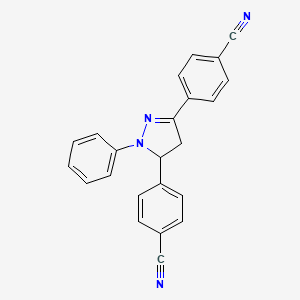



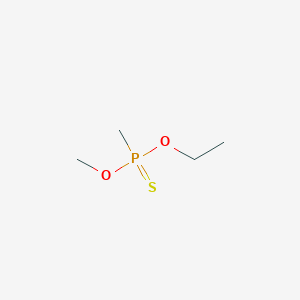
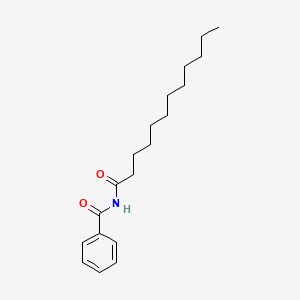
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
